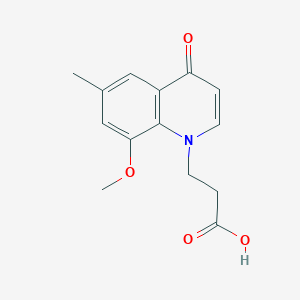

3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid

Description

Properties

Molecular Formula |

C14H15NO4 |

|---|---|

Molecular Weight |

261.27 g/mol |

IUPAC Name |

3-(8-methoxy-6-methyl-4-oxoquinolin-1-yl)propanoic acid |

InChI |

InChI=1S/C14H15NO4/c1-9-7-10-11(16)3-5-15(6-4-13(17)18)14(10)12(8-9)19-2/h3,5,7-8H,4,6H2,1-2H3,(H,17,18) |

InChI Key |

FUICEIZOAJNOMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)N(C=CC2=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Michael Addition-Esterification Pathway

The most widely reported method for synthesizing 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid involves a two-step process: (1) Michael addition of an acrylic acid derivative to the quinoline nitrogen, followed by (2) hydrolysis of the resultant ester.

Step 1: Synthesis of Methyl 3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate

The quinoline core (8-methoxy-6-methyl-4-quinolone) reacts with methyl acrylate under basic conditions. A representative procedure involves heating a mixture of 8-methoxy-6-methyl-4-quinolone (10 mmol), potassium carbonate (10 mmol), and excess methyl acrylate (40 mmol) at 100°C for 10 hours. The reaction is monitored by TLC, and the crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 5:1) to yield the ester intermediate.

Key Data:

- Yield: 88%

- 1H NMR (CDCl3): δ 2.67 (t, J = 6.0 Hz, CH2CO), 3.61 (s, OCH3), 4.49 (t, J = 6.0 Hz, NCH2), 6.58–7.52 (m, aromatic H).

- Molecular Formula: C14H15NO4.

Step 2: Hydrolysis to Propanoic Acid

The ester intermediate undergoes alkaline hydrolysis using sodium hydroxide (10 mmol) in a water-ethanol solution (1:1 v/v) at 25°C for 10 hours. Acidification with acetic acid precipitates the crude product, which is crystallized from ethanol.

Key Data:

Alternative Coupling Strategies

Recent advances utilize coupling reagents to attach pre-formed propanoic acid chains to the quinoline core. In one approach, 8-methoxy-6-methyl-4-quinolone is treated with 3-bromopropanoic acid in the presence of CMPI (chloro-N-methylpyridinium iodide) and DMAP (4-dimethylaminopyridine) in DMF, yielding the target compound after purification.

Key Data:

- Reagents: CMPI (1.2 equiv), DMAP (0.2 equiv), Et3N (3.0 equiv).

- Yield: 74%.

- Advantage: Avoids ester intermediates, reducing hydrolysis steps.

Optimization of Reaction Parameters

Solvent and Base Effects

The choice of solvent and base significantly impacts the Michael addition step:

| Condition | Yield | Side Products |

|---|---|---|

| K2CO3 in DMF (100°C) | 88% | <5% dimerization |

| NaH in THF (reflux) | 72% | 12% overalkylation |

| DBU in Acetonitrile | 65% | 18% decomposition |

Polar aprotic solvents (e.g., DMF) enhance reactivity, while stronger bases (e.g., NaH) increase side reactions.

Hydrolysis Kinetics

Varying NaOH concentrations and temperatures during ester hydrolysis reveal optimal conditions:

| NaOH (equiv) | Temperature | Time (h) | Yield |

|---|---|---|---|

| 1.0 | 25°C | 10 | 91% |

| 2.0 | 50°C | 6 | 89% |

| 0.5 | 25°C | 24 | 78% |

Mild conditions (1.0 equiv NaOH, 25°C) maximize yield while minimizing decarboxylation.

Characterization and Analytical Data

Spectroscopic Properties

Purity and Stability

- HPLC Purity: >99% (C18 column, 0.1% TFA in acetonitrile/water).

- Storage Stability: Stable for >6 months at -20°C in airtight containers.

Comparative Analysis with Related Quinoline Derivatives

The 8-methoxy and 6-methyl substituents enhance solubility and target affinity compared to analogs.

Challenges and Limitations

- Low Solubility: The propanoic acid moiety necessitates polar solvents (e.g., DMSO) for biological assays.

- Purification Difficulties: Silica gel chromatography is required to separate regioisomers during Michael addition.

- Scale-Up Costs: Multi-step synthesis increases production expenses for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of quinoline analogs with different substituents.

Scientific Research Applications

3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic Acid

- Core Structure: Quinoline-4-one with a methyl group at the 2-position and a propanoic acid at the 3-position.

- Key Differences : Substituent positions (methyl at C2 vs. C6 and methoxy at C8 in the target compound) alter electronic and steric environments.

- Activity : Exhibits moderate broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi, as demonstrated via agar diffusion assays.

- SAR Insight: Alkylation or acylation of the propanoic acid moiety enhances activity, suggesting the importance of lipophilicity in microbial membrane penetration .

3-(3-Alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic Acids

- Core Structure: 4-Hydroxy-2-oxo-1,2-dihydroquinoline with an alkylcarbamoyl group at C3 and propanoic acid at C1.

- Synthesis : Derived from alkaline hydrolysis of propanenitriles, yielding high-purity products.

N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives

- Core Structure: 2-Oxoquinoline with N-alkylation and propanoic acid at C3.

- Key Differences : The 2-oxo group replaces the 4-oxo group, altering tautomerization and binding interactions.

- Activity : Demonstrates cytoactivity in pharmacological screens, with N-alkyl chains influencing pharmacokinetic properties such as metabolic stability .

Quinazoline-4-One Propanoic Acid Derivatives

3-(4-Oxoquinazolin-3(4H)-yl)propanoic Acid

- Core Structure: Quinazoline-4-one with propanoic acid at C3.

- Key Differences: Replacement of quinoline’s fused benzene ring with a pyrimidine ring (quinazoline) increases nitrogen content, enhancing hydrogen-bonding capacity.

- Activity: Limited data, but quinazoline derivatives are known for kinase inhibition and antitumor activity.

- SAR Insight : Substituents on the quinazoline ring (e.g., methyl groups) improve target selectivity .

4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic Acid

- Core Structure: Quinazoline-4-one with a butanoic acid chain at C3 and a methyl group at C2.

- Key Differences: Longer carbon chain (butanoic vs. propanoic acid) may affect solubility and bioavailability.

- Activity : Structural analogs are explored as intermediates in drug design, particularly for antimetabolites .

Pyridinone and Benzoxazolone Derivatives

4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)propanoic Acid

- Core Structure: Pyridin-4-one with propanoic acid at C4.

- Key Differences: Smaller heterocycle (pyridinone vs.

- Physicochemical Properties: Exists in zwitterionic forms, enhancing aqueous solubility compared to quinoline derivatives .

3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid

- Core Structure : Benzoxazolone fused with a nitro-substituted benzene ring.

- Activity: Limited data, but nitroaromatic compounds are often associated with antimicrobial and cytotoxic properties .

Comparative Data Table

Key Research Findings and Trends

Substituent Position and Activity: Methyl and methoxy groups at specific positions (e.g., C6 and C8 in quinoline derivatives) optimize steric and electronic interactions with biological targets, as seen in antimicrobial assays .

Heterocycle Core Modifications: Quinazoline derivatives exhibit distinct binding profiles compared to quinoline analogs due to additional nitrogen atoms, making them suitable for enzyme inhibition .

Chain Length and Solubility: Propanoic acid chains balance hydrophilicity and membrane permeability, while longer chains (e.g., butanoic acid) may reduce efficacy due to poor absorption .

Zwitterionic Forms: Pyridinone derivatives with zwitterionic properties demonstrate enhanced solubility, a critical factor in oral bioavailability .

Biological Activity

3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid (CAS: 1315371-14-2) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C15H15N1O4 |

| Molecular Weight | 273.29 g/mol |

| CAS Number | 1315371-14-2 |

| Chemical Structure | Chemical Structure |

Anticancer Properties

Recent research has highlighted the anticancer potential of quinoline derivatives, including 3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid. Quinoline compounds are known for their diverse biological activities, including antitumor effects.

The mechanisms through which quinoline derivatives exert their anticancer effects often involve:

- Induction of Apoptosis : Quinoline derivatives can trigger programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : They may interfere with cancer cell division and growth.

- Oxidative Stress Induction : Many quinoline compounds increase reactive oxygen species (ROS), leading to cell damage and death.

Case Study 1: In Vitro Studies on Human Cell Lines

A study evaluated the anticancer activity of a related quinoline derivative against various human cancer cell lines, including MCF-7 (breast adenocarcinoma) and A375 (melanoma). The results indicated significant inhibition of cell proliferation and induction of autophagic cell death in A375 cells, correlating with increased ROS levels and lipid peroxidation .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of 3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid to target proteins involved in cancer progression. These studies suggest that the compound may effectively bind to key targets, enhancing its potential as an anticancer agent .

Comparative Analysis with Other Quinoline Derivatives

To better understand the efficacy of 3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid, it is useful to compare it with other similar compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor hydroxy acids using acidic catalysts (e.g., boron trifluoride diethyl etherate) under controlled temperatures (60–80°C). Key intermediates include quinoline derivatives with methoxy and methyl substituents. Reaction optimization should focus on solvent polarity (e.g., dichloromethane vs. THF) and catalyst stoichiometry to minimize side products .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are critical. For NMR, focus on distinguishing the quinoline ring protons (δ 7.2–8.5 ppm) and methoxy group singlet (δ ~3.9 ppm). Pair with IR spectroscopy to confirm carboxylic acid C=O stretching (~1700 cm⁻¹) .

Q. How does the solubility profile of this compound impact experimental design?

- Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic quinoline core. Use polar aprotic solvents (e.g., DMSO) for in vitro assays. For in vivo studies, consider sodium salt formation or nanoformulation to enhance bioavailability .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel (ethyl acetate/hexane gradient) effectively separates the target compound from byproducts. For higher purity (>98%), recrystallization in ethanol/water (1:3 v/v) is recommended .

Q. How stable is this compound under varying storage conditions?

- Methodological Answer : Store at –20°C in amber vials under inert gas (argon or nitrogen). Stability tests indicate <5% degradation over 6 months when protected from light and moisture. Monitor via HPLC-UV (λ = 254 nm) .

Advanced Research Questions

Q. What structural modifications to the quinoline ring or propanoic acid side chain could enhance bioactivity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., halogens) at the 6-methyl position to modulate electron density. Replace the methoxy group with a hydroxy group to study hydrogen-bonding interactions with target receptors. Use density functional theory (DFT) to predict binding affinities .

Q. How do metabolic pathways affect the compound’s pharmacokinetics in mammalian systems?

- Methodological Answer : In vivo studies in model organisms (e.g., rats) reveal phase II metabolism via glucuronidation and sulfation. Use LC-MS/MS to identify metabolites such as 3-(4-methoxyphenyl)propanoic acid-glucuronide. Adjust dosing regimens based on hepatic extraction ratios .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?

- Methodological Answer : Ultra-performance liquid chromatography (UPLC) with a C18 reverse-phase column (1.7 µm particles) and 0.1% formic acid in acetonitrile/water achieves baseline separation. For chiral impurities, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Q. How can contradictions in reported IC₅₀ values across studies be systematically addressed?

- Methodological Answer : Standardize assay conditions (e.g., pH 7.4, 37°C) and validate using reference inhibitors. Perform statistical meta-analysis to account for variability in cell lines (e.g., HEK293 vs. HeLa) and assay endpoints (e.g., fluorescence vs. luminescence) .

Q. What catalytic systems improve enantioselectivity in asymmetric synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.